Oxyphyllenone A

Overview

Description

Synthesis Analysis

The synthesis of compounds related to Oxyphyllenone A, such as sesquiterpenes, often involves multi-step organic reactions. A notable method for synthesizing guaiane sesquiterpenes, which are structurally related to this compound, was demonstrated through a concise enantioselective synthesis from epoxy enones. Key reactions in this synthesis include regio- and diastereoselective hydration of olefins and transannular epoxide opening (Zahel & Metz, 2013).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds can be elucidated through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound. For example, the study of amino derivatives of oxo-, thio-, and selenopyrazole provided insights into the crystal and molecular structure of these compounds, which can be analogous to the structural analysis of this compound (Antsyshkina et al., 2000).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, reflecting its chemical properties. The compound's reactivity can be explored through reactions like oxidation, reduction, and functional group transformations. For instance, the oxidation of aldehydes to acids and esters using Oxone® demonstrates a type of reaction that compounds like this compound might undergo under specific conditions (Travis et al., 2003).

Scientific Research Applications

Neuroprotective and Anti-inflammatory Properties : Oxyphyllenone A has been identified as having neuroprotective effects. This is particularly notable in studies related to Parkinson's disease, where it has shown potential in ameliorating chemical-induced neuronal damage in vitro and in vivo (Li et al., 2016). Additionally, components isolated from Alpinia oxyphylla, including this compound, have shown inhibitory activity on nitric oxide production in lipopolysaccharide-activated macrophages, suggesting anti-inflammatory properties (Muraoka et al., 2001).

Potential in Treating Autoimmune Diseases : A study exploring Alpinia oxyphylla's effects on experimental autoimmune encephalomyelitis, a model for human multiple sclerosis, found that extracts containing components like this compound significantly reduced disease symptoms. This points to its potential in treating autoimmune diseases (Huang et al., 2019).

Cancer and Angiogenesis Inhibition : The fruit of Alpinia oxyphylla, which contains this compound, has shown anti-angiogenic effects in both in vivo and in vitro models, suggesting a role in cancer treatment and inhibition of vessel formation (He et al., 2010).

Hepatoprotective Effects : Studies have indicated that Alpinia oxyphylla, and by extension its components like this compound, may offer hepatoprotective effects against CCl4-induced hepatic injury, highlighting its potential in treating liver-related diseases (Zhang et al., 2017).

Traditional and Ethnopharmacological Uses : Alpinia oxyphylla, containing this compound, is traditionally used for cognitive performance improvement and treating a wide spectrum of diseases. Modern studies support these uses, particularly in the nervous, urinary, and gastrointestinal systems (Zhang et al., 2018).

Mechanism of Action

Target of Action

Oxyphyllenone A, an active ingredient in Alpiniae Oxyphyliae Fructus (AOF), has been found to show high affinity to several targets, including PPARG , ESR1 , and AKT1 . These targets play crucial roles in various cellular processes, such as gene transcription, cell death, cell proliferation, drug response, and protein phosphorylation .

Mode of Action

This compound interacts with its targets, leading to changes in their activity. For instance, it inhibits the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages . This interaction and the resulting changes can have significant effects on the cellular processes controlled by these targets.

Biochemical Pathways

The key targets of this compound are involved in numerous signal pathways, such as the PI3K-Akt , HIF-1 , and MAPK pathways . These pathways regulate various cellular processes, including gene transcription, cell death, cell proliferation, drug response, and protein phosphorylation .

Result of Action

The interaction of this compound with its targets and the subsequent changes in cellular processes can lead to various molecular and cellular effects. For instance, it has been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages . This suggests that this compound may have anti-inflammatory effects.

Future Directions

Biochemical Analysis

Biochemical Properties

Oxyphyllenone A plays a significant role in biochemical reactions by inhibiting nitric oxide synthase. This enzyme is responsible for the production of nitric oxide from L-arginine. This compound inhibits the production of nitric oxide in lipopolysaccharide-activated macrophages with an IC50 value of 28 micromolar . The inhibition of nitric oxide synthase by this compound suggests that it may interact with the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide. This interaction is crucial for its anti-inflammatory properties, as excessive nitric oxide production is associated with inflammatory diseases.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In macrophages, it inhibits the production of nitric oxide, which is a key mediator of inflammation . By reducing nitric oxide levels, this compound can modulate inflammatory responses and potentially alleviate symptoms of inflammatory diseases. Additionally, this compound may influence cell signaling pathways, gene expression, and cellular metabolism by altering the levels of nitric oxide, which acts as a signaling molecule in various cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with nitric oxide synthase. By binding to the enzyme’s active site, this compound inhibits its activity, leading to a reduction in nitric oxide production . This inhibition can result in decreased activation of downstream signaling pathways that are dependent on nitric oxide. Furthermore, this compound may affect gene expression by modulating the levels of nitric oxide, which can act as a transcriptional regulator for various genes involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of nitric oxide production Prolonged exposure to this compound may lead to adaptive responses in cells, potentially altering its efficacy over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits nitric oxide production and exhibits anti-inflammatory properties . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have shown that there is a threshold effect, where the efficacy of this compound plateaus beyond a certain dosage, and further increases in dosage do not result in additional benefits.

Metabolic Pathways

This compound is involved in metabolic pathways related to the production and regulation of nitric oxide. It interacts with nitric oxide synthase, inhibiting its activity and reducing the levels of nitric oxide . This interaction can affect metabolic flux and the levels of metabolites involved in inflammatory responses. Additionally, this compound may influence other metabolic pathways indirectly by modulating the levels of nitric oxide, which acts as a signaling molecule in various metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization within specific cellular compartments The distribution of this compound can influence its efficacy and activity, as its localization within cells can determine its accessibility to target enzymes and biomolecules

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within cells can influence its interaction with nitric oxide synthase and other biomolecules, determining its efficacy in inhibiting nitric oxide production. Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential.

properties

IUPAC Name |

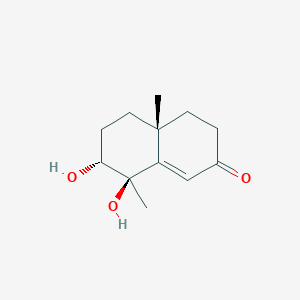

(4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-11-5-3-8(13)7-9(11)12(2,15)10(14)4-6-11/h7,10,14-15H,3-6H2,1-2H3/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGUEREMYIFNG-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1=CC(=O)CC2)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@](C1=CC(=O)CC2)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Oxyphyllenone A and where is it found?

A: this compound is a sesquiterpene compound primarily isolated from the fruits of the Alpinia oxyphylla plant, a traditional Chinese medicinal herb. [, , , ]

Q2: What is known about the structure of this compound?

A: The structure of this compound has been elucidated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is characterized as a noreudesmane-type sesquiterpenoid. [, , ] Further details on its exact molecular formula and spectroscopic data can be found in the referenced research papers.

Q3: Are there any derivatives or structural analogs of this compound reported in the literature?

A: Yes, research has identified several structural analogs of this compound, including Oxyphyllenone B, 4-methoxy-oxyphyllenone A, and Oxyphyllenone C, also found in Alpinia oxyphylla. [, , ] These analogs provide valuable insights into structure-activity relationships and may offer opportunities for developing more potent or selective compounds.

Q4: What analytical techniques are commonly employed for the isolation and characterization of this compound?

A: Researchers typically employ a combination of chromatographic techniques for isolating this compound from Alpinia oxyphylla extracts. These include column chromatography using silica gel, reverse phase C18 silica gel, Sephadex LH-20, and MCI gel. [, ] Structural characterization is achieved through spectroscopic methods like NMR and MS. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.